![molecular formula C5H5FN2O3S B6212099 3-methoxypyrazine-2-sulfonyl fluoride CAS No. 2091137-58-3](/img/new.no-structure.jpg)
3-methoxypyrazine-2-sulfonyl fluoride
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Overview
Description
3-Methoxypyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O3S. It is a sulfonyl fluoride derivative of methoxypyrazine, characterized by the presence of a methoxy group at the 3-position and a sulfonyl fluoride group at the 2-position of the pyrazine ring.
Preparation Methods
One common method is the direct fluorosulfonylation of methoxypyrazine using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF . The reaction conditions often require the presence of a base to facilitate the formation of the sulfonyl fluoride group.
Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
3-Methoxypyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically sulfonamides, sulfonate esters, and sulfonic acids.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C5H5FN2O3S
- SMILES : COC1=NC=CN=C1S(=O)(=O)F
- InChIKey : ZIMJZSGDFYITAW-UHFFFAOYSA-N
The compound features a methoxy group attached to a pyrazine ring and a sulfonyl fluoride functional group, contributing to its reactivity and utility in various chemical processes.
Organic Synthesis
3-Methoxypyrazine-2-sulfonyl fluoride serves as a versatile intermediate in the synthesis of biologically active molecules. It can be involved in substitution reactions where the sulfonyl fluoride group is replaced by nucleophiles such as amines or alcohols, resulting in sulfonamides or sulfonate esters.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug discovery. Its ability to act as an electrophilic warhead makes it suitable for developing enzyme inhibitors and receptor modulators. For instance, it can irreversibly modify the active sites of enzymes, leading to their inactivation, which is crucial for therapeutic interventions .
Chemical Biology
This compound is utilized in studying protein-ligand interactions. It acts as a chemical probe for biological systems, helping researchers understand the dynamics of protein modifications and interactions at the molecular level. The compound's reactivity allows for the covalent modification of nucleophilic residues in proteins .
Materials Science
The unique structural features of this compound make it applicable in materials science for designing advanced materials with specific properties. Its stability and reactivity can be harnessed to create materials that exhibit desired functionalities.
Case Study 1: Anti-Trypanosomal Activity
Recent research has highlighted the use of sulfonyl fluorides, including this compound, in developing inhibitors against Trypanosoma brucei, the causative agent of African sleeping sickness. A study demonstrated that a series of diverse sulfonyl fluoride probes were synthesized and screened for anti-trypanosomal activity, revealing several compounds with sub-micromolar effectiveness . This underscores the potential of this compound as a lead compound in infectious disease research.
Case Study 2: Chemical Probes Development
Another study focused on utilizing sulfonyl fluorides to create chemical probes for studying protein interactions. The research showcased how modifying proteins with these probes could facilitate the identification and validation of therapeutic targets . This application is critical for advancing our understanding of biochemical pathways and developing new treatment strategies.
Mechanism of Action
The mechanism of action of 3-methoxypyrazine-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can irreversibly modify the active site of the enzyme, leading to its inactivation .
Comparison with Similar Compounds
3-Methoxypyrazine-2-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives and methoxypyrazine compounds. Similar compounds include:
3-Methoxypyrazine-2-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl fluoride group, which affects its reactivity and biological activity.
3-Methoxypyrazine-2-sulfonic Acid: The sulfonic acid derivative is more hydrophilic and can participate in different types of chemical reactions compared to the sulfonyl fluoride.
3-Alkyl-2-Methoxypyrazines: These compounds have alkyl groups at the 3-position instead of the sulfonyl fluoride group, leading to different chemical and biological properties.
Biological Activity
3-Methoxypyrazine-2-sulfonyl fluoride is a compound of growing interest in medicinal chemistry and chemical biology due to its unique structural features and biological activities. The compound is characterized by its sulfonyl fluoride group, which plays a crucial role in its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C5H5FN2O3S. Its structure includes a methoxy group attached to a pyrazine ring, which is further functionalized with a sulfonyl fluoride group. The structural representation can be summarized as follows:
- SMILES : COC1=NC=CN=C1S(=O)(=O)F
- InChIKey : ZIMJZSGDFYITAW-UHFFFAOYSA-N
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group acts as an electrophile that can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This irreversible modification of the active site is critical for the compound's function as an enzyme inhibitor .
Enzyme Inhibition
The compound has been explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors. It has shown promise in inhibiting target enzymes through covalent modification, which can lead to significant therapeutic effects.
Chemical Probes
In chemical biology, this compound serves as a chemical probe to study protein-ligand interactions. Its ability to irreversibly bind to active sites allows researchers to map interactions between small molecules and proteins effectively .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Enzyme Targets :
A study utilizing mass spectrometry elucidated the interaction of sulfonyl fluorides with various protein targets. It was found that these compounds could undergo hydrolysis and displace from active sites quantitatively, providing insights into their mechanisms of action . -
Medicinal Chemistry Applications :
Research highlighted the versatility of sulfonyl fluorides in medicinal chemistry, showcasing their potential in developing new therapeutic agents by modifying existing drug scaffolds. The incorporation of the sulfonyl fluoride group has been linked to enhanced potency and selectivity against specific targets . -
Synthesis and Reactivity :
The compound has been synthesized through various methods, demonstrating its utility as an intermediate in organic synthesis. Its reactivity profile indicates that it can participate in substitution reactions, leading to the formation of sulfonamides or sulfonate esters, which are valuable in further biological applications.
Data Table: Summary of Biological Activity
Activity | Description |
---|---|
Enzyme Inhibition | Irreversible modification of enzyme active sites leading to inhibition |
Chemical Probe | Used to study protein-ligand interactions |
Synthesis Applications | Intermediate for synthesizing biologically active molecules |
Reactivity | Participates in substitution reactions; forms sulfonamides/sulfonate esters |
Properties
CAS No. |
2091137-58-3 |
---|---|
Molecular Formula |
C5H5FN2O3S |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-methoxypyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O3S/c1-11-4-5(12(6,9)10)8-3-2-7-4/h2-3H,1H3 |
InChI Key |
ZIMJZSGDFYITAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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